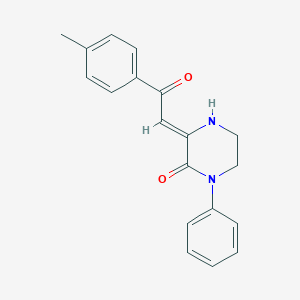![molecular formula C21H22ClN5O4S B221927 1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide CAS No. 160857-59-0](/img/structure/B221927.png)
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide, commonly known as "Compound X," is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Compound X has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In agriculture, Compound X has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides. In material science, Compound X has been studied for its potential use as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, Compound X has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, Compound X has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and pesticidal activity. Additionally, studies have shown that Compound X does not have significant toxicity to normal cells, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its versatility, as it has potential applications in various fields. Additionally, its relatively simple synthesis method and high yield make it an attractive candidate for further research. However, one limitation of Compound X is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Compound X. In medicine, further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety as a therapeutic agent. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to optimize the synthesis method and improve the yield and purity of Compound X.
Métodos De Síntesis
Compound X can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylsulfonyl chloride with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of 3,6-dihydro-2H-pyridine-4-carboxamide and a coupling agent. Other methods involve the use of different reagents and solvents, such as triethylamine, dimethylformamide, and acetic anhydride. The purity and yield of Compound X can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propiedades
Número CAS |
160857-59-0 |
|---|---|
Fórmula molecular |
C21H22ClN5O4S |
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4S/c1-15(28)24-19-6-8-20(9-7-19)32(30,31)26-27-12-10-17(11-13-27)21(29)25-23-14-16-2-4-18(22)5-3-16/h2-10,14,26H,11-13H2,1H3,(H,24,28)(H,25,29)/b23-14+ |
Clave InChI |
VLCYWNHIWSBXCL-OEAKJJBVSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Sinónimos |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(4-chlorophenyl)methylideneami no]-3,6-dihydro-2H-pyridine-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



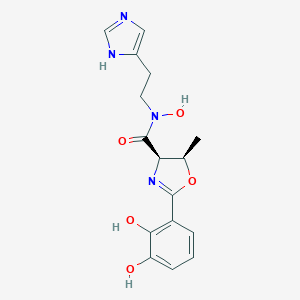

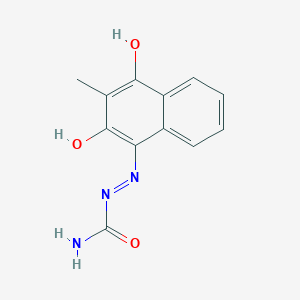
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
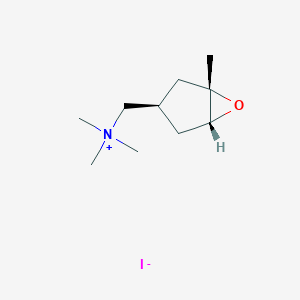
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
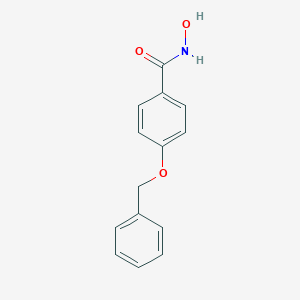
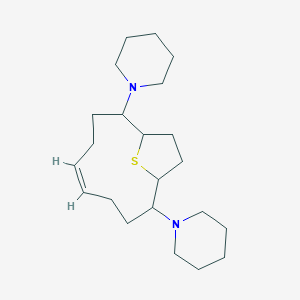
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
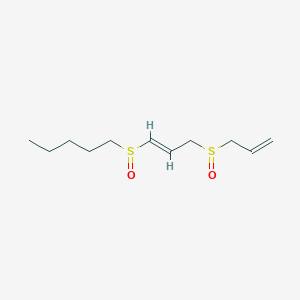
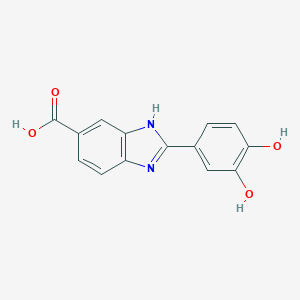
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
